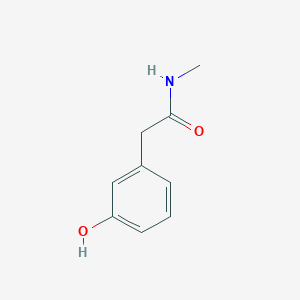

2-(3-hydroxyphenyl)-N-methylacetamide

Description

Properties

IUPAC Name |

2-(3-hydroxyphenyl)-N-methylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-10-9(12)6-7-3-2-4-8(11)5-7/h2-5,11H,6H2,1H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZJCFSUUTUYLKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CC1=CC(=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

De Novo Synthesis of 2-(3-hydroxyphenyl)-N-methylacetamide

The creation of the this compound scaffold from basic precursors can be achieved through several established synthetic routes. The most common approaches involve the formation of an amide bond between a 3-hydroxyphenylacetic acid derivative and methylamine (B109427).

Reaction Pathways and Mechanisms

Two primary pathways dominate the synthesis of this compound:

Direct Amidation of Carboxylic Acid: This is the most atom-economical approach, involving the direct reaction of 3-hydroxyphenylacetic acid with methylamine. The reaction typically requires high temperatures (often above 160°C) to overcome the formation of a non-reactive ammonium (B1175870) carboxylate salt. mdpi.com The mechanism involves the nucleophilic attack of the amine on the carboxylic acid's carbonyl carbon, followed by the elimination of a water molecule to form the amide bond. To facilitate this, dehydrating conditions, such as azeotropic removal of water with a Dean-Stark apparatus, are often employed. mdpi.com

Acyl Chloride Pathway: A more reactive, two-step approach involves first converting 3-hydroxyphenylacetic acid into its corresponding acyl chloride, 3-hydroxyphenylacetyl chloride. This is commonly achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. chemicalbook.com The resulting acyl chloride is highly electrophilic and reacts readily with methylamine at lower temperatures in the presence of a base (to neutralize the HCl byproduct) to form the final amide product.

Optimization of Synthetic Yields and Purity

Optimizing the synthesis of this compound is crucial for maximizing yield and ensuring high purity. Key parameters that are typically adjusted include reaction temperature, solvent, reactant concentration, and the choice of catalysts or coupling agents. numberanalytics.com

For direct amidation, a systematic screening of solvents and temperatures can identify the ideal conditions to favor amide formation while minimizing side reactions. numberanalytics.com In the acyl chloride pathway, controlling the stoichiometry of the reagents and the reaction temperature is vital to prevent unwanted side products. Purification strategies are also critical. Following the reaction, purification can be achieved through aqueous workups to remove water-soluble byproducts and salts, or through solid-phase workup procedures using scavenger resins, which can simplify the process and avoid the need for chromatography. nih.gov

Table 1: General Parameters for Optimization of Amidation Reactions

| Parameter | Influence on Reaction | Typical Optimization Strategy |

|---|---|---|

| Temperature | Affects reaction rate and selectivity. Higher temperatures can overcome activation energy but may lead to degradation or side reactions. | Systematic screening from room temperature to reflux to find the optimal balance between rate and purity. |

| Solvent | Influences solubility of reactants and can stabilize transition states. Polar aprotic solvents like DMF or acetonitrile (B52724) are common. | Screening a range of solvents with varying polarities (e.g., Toluene, THF, CH₂Cl₂, CH₃CN). |

| Concentration | Higher concentrations can increase reaction rates but may also promote side reactions or cause solubility issues. | Experimenting with different molar concentrations to maximize product yield while maintaining purity. |

| Catalyst/Reagent Loading | The amount of catalyst or coupling agent can significantly impact reaction efficiency and cost. | Varying the molar percentage of the catalyst to find the lowest effective loading without compromising yield or reaction time. |

Catalytic Approaches in Synthesis

To circumvent the harsh conditions of thermal amidation, various catalytic systems have been developed. These methods promote the amide bond formation under milder conditions, offering better functional group tolerance and higher efficiency. bohrium.comcatalyticamidation.info

Boron-Based Catalysts: Boronic acids, such as 5-methoxy-2-iodophenylboronic acid (MIBA) and (2-(thiophen-2-ylmethyl)phenyl)boronic acid, have emerged as highly effective catalysts for direct amidation. organic-chemistry.org They are thought to activate the carboxylic acid by forming an acylborate intermediate, making it more susceptible to nucleophilic attack by the amine. organic-chemistry.org These reactions can often be performed at room temperature. organic-chemistry.org

Metal-Based Catalysts: Transition metal catalysts, particularly those based on zirconium (e.g., Cp₂ZrCl₂) and hafnium (e.g., Cp₂HfCl₂), are effective for direct amidation reactions. mdpi.com The proposed mechanism involves the formation of a dinuclear metal complex that coordinates with both the carboxylic acid and the amine, facilitating the C-N bond formation. mdpi.com

Coupling Reagents: In laboratory-scale synthesis, stoichiometric coupling reagents are frequently used. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), activate the carboxylic acid to form a highly reactive intermediate that readily couples with the amine. nih.govresearchgate.net

Functionalization and Derivatization Strategies of the this compound Core

The this compound molecule possesses two primary sites for chemical modification: the phenolic hydroxyl group and the N-methylacetamide tail. Each site offers distinct opportunities for derivatization.

Modification at the Hydroxyphenyl Moiety

The phenolic hydroxyl group and the adjacent activated aromatic ring are key targets for functionalization.

Etherification and Esterification: The acidic proton of the hydroxyl group can be readily substituted. Etherification involves reacting the phenol (B47542) with an alkyl halide under basic conditions (Williamson ether synthesis) to form an ether linkage (-O-R). ambeed.comgoogle.com Esterification can be achieved by reacting the phenol with an acyl chloride or a carboxylic anhydride (B1165640) to form an ester (-O-C(O)R), which is a common derivatization technique for hydroxyl groups. libretexts.orggoogle.com

Mannich Reaction: The aromatic ring is activated by the hydroxyl group, making it susceptible to electrophilic substitution, particularly at the ortho and para positions. The Mannich reaction involves the aminoalkylation of the phenol using formaldehyde (B43269) and a secondary amine (like dimethylamine) to introduce an aminomethyl substituent (-CH₂NR₂) onto the ring. tandfonline.comcore.ac.uk This three-component reaction is a powerful tool for introducing nitrogen-containing functionalities. wikipedia.org

Silylation: The hydroxyl group can be protected or derivatized by converting it into a silyl (B83357) ether. Reagents such as N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) react with the phenol to replace the active hydrogen with a silyl group (e.g., -Si(CH₃)₂C(CH₃)₃), which can enhance stability or modify solubility. researchgate.net

Table 2: Selected Derivatization Reactions for the Hydroxyphenyl Moiety

| Reaction Type | Reagents | Functional Group Introduced | Reference Reaction |

|---|---|---|---|

| Etherification | Alkyl Halide (e.g., CH₃I), Base (e.g., K₂CO₃) | Alkoxy (-OR) | Williamson Ether Synthesis |

| Esterification | Acyl Chloride (e.g., CH₃COCl), Base (e.g., Pyridine) | Ester (-OC(O)R) | Schotten-Baumann Reaction |

| Mannich Reaction | Formaldehyde (CH₂O), Secondary Amine (e.g., (CH₃)₂NH) | Aminomethyl (-CH₂NR₂) | Aminoalkylation |

| Silylation | Silylating Agent (e.g., MTBSTFA) | Silyl Ether (-OSiR₃) | Hydroxyl Protection/Derivatization |

Modification at the N-Methylacetamide Moiety

The N-methylacetamide portion of the molecule also presents sites for chemical alteration, though these are generally less reactive than the hydroxyphenyl moiety.

N-Alkylation: While the amide nitrogen is less nucleophilic than an amine, it can undergo alkylation under specific conditions. Mild protocols using a base like K₃PO₄ with alkyl halides have been developed to form tertiary amides. acs.org Catalytic methods, such as the ruthenium-catalyzed "borrowing hydrogen" methodology, allow for the N-alkylation of amides using alcohols, releasing water as the only byproduct. nih.govresearchgate.net

α-Functionalization: The methylene (B1212753) group (α-carbon) adjacent to the amide carbonyl is a potential site for functionalization. The protons on this carbon are weakly acidic and can be removed by a strong base to form an enolate. This enolate can then react with various electrophiles (e.g., alkyl halides) to introduce substituents at the α-position. More advanced methods involve the deoxygenative functionalization of the amide carbonyl to form an iminium ion intermediate, which is then trapped by a nucleophile to achieve α-substitution. nih.govacs.org

Precursor and Intermediate Chemistry in the Synthesis of this compound

The synthesis of this compound can be approached through several routes, primarily revolving around the formation of the core 3-hydroxyphenylacetic acid structure and the subsequent amidation, or by building the acetamide (B32628) structure onto a 3-aminophenol (B1664112) backbone.

Route 1: Based on 3-Hydroxyphenylacetic Acid

This is the most direct synthetic pathway. The key precursor is 3-hydroxyphenylacetic acid . This compound can be synthesized via microbial hydroxylation of phenylacetic acid. acs.orggoogle.com Specific microorganisms, such as certain strains of Serratia marcescens or the fungus Rhizoctonia solani, are capable of selectively hydroxylating phenylacetic acid at the meta-position to produce 3-hydroxyphenylacetic acid in high yields. acs.orggoogle.com

The key intermediate in this route is the activated form of the carboxylic acid, typically an acyl chloride or an active ester, which is necessary for the subsequent amidation step. The final step involves the reaction of 3-hydroxyphenylacetic acid (or its activated derivative) with methylamine . This is a standard condensation or amidization reaction where the hydroxyl group of the carboxylic acid is displaced by the methylamine, forming the N-methylamide bond and releasing a molecule of water. youtube.com

Route 2: Based on 3-Aminophenol

An alternative strategy begins with 3-aminophenol . This precursor can be prepared by the chemical reduction of 3-nitrophenol (B1666305) or through the caustic fusion of 3-aminobenzenesulfonic acid. wikipedia.org

In this pathway, the N-acetyl group is introduced onto the 3-aminophenol precursor. A common method involves chloroacetylation, where 3-aminophenol is reacted with chloroacetyl chloride in the presence of a base like potassium carbonate and a suitable solvent such as tetrahydrofuran. neliti.com This reaction yields the key intermediate, 2-chloro-N-(3-hydroxyphenyl)acetamide . neliti.com Subsequent chemical modification, such as reductive dechlorination, would be required to obtain the final target structure, though the chloro-derivative itself is a significant analogue. This method highlights the formation of the N-acyl bond as a primary step.

Table 2: Key Precursors and Intermediates in Synthesis

| Synthetic Route | Key Precursor | Key Intermediate | Final Reaction Step | Reference |

| Route 1 | Phenylacetic Acid | 3-Hydroxyphenylacetic Acid | Amidation with methylamine | acs.orggoogle.comyoutube.com |

| Route 2 | 3-Aminophenol | 2-chloro-N-(3-hydroxyphenyl)acetamide | Chloroacetylation (followed by dechlorination) | wikipedia.orgneliti.com |

Advanced Analytical Characterization Techniques for 2 3 Hydroxyphenyl N Methylacetamide

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for probing the molecular structure of 2-(3-hydroxyphenyl)-N-methylacetamide. By interacting with electromagnetic radiation, molecules yield spectra that serve as fingerprints of their structural features.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In ¹H NMR, the chemical environment of each proton is mapped, revealing details about its electronic surroundings and proximity to other protons. For this compound, the spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene (B1212753) (CH₂) protons, the N-methyl (N-CH₃) protons, and the phenolic hydroxyl (OH) proton. The aromatic protons on the 3-hydroxyphenyl ring typically appear in the downfield region (around 6.7-7.2 ppm) with complex splitting patterns (multiplets) due to spin-spin coupling. The methylene protons, situated between the aromatic ring and the amide carbonyl group, would likely appear as a singlet around 3.5 ppm. The N-methyl group protons are expected to produce a singlet around 2.8 ppm. The phenolic hydroxyl proton signal is often broad and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon atoms in the molecule. Key expected signals include the carbonyl carbon of the amide group (around 170 ppm), the aromatic carbons (between 115-160 ppm), the methylene carbon (around 45 ppm), and the N-methyl carbon (around 26 ppm).

²⁹Si NMR Spectroscopy: While not applicable to the parent compound, ²⁹Si NMR is a valuable technique for characterizing silylated derivatives of this compound. researchgate.net Derivatization of the hydroxyl group with a silicon-containing reagent (e.g., chlorotrimethylsilane) can facilitate analysis or be used in specific synthetic pathways. ²⁹Si NMR of such a derivative would provide a characteristic signal confirming the presence and chemical environment of the silicon atom. researchgate.net

| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | - | ~170 |

| Aromatic C-OH | - | ~157 |

| Aromatic CH | ~6.7 - 7.2 | ~115 - 130 |

| Methylene (CH₂) | ~3.5 | ~45 |

| N-Methyl (N-CH₃) | ~2.8 | ~26 |

| Phenolic OH | Variable (broad) | - |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to display several key absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would correspond to the O-H stretching vibration of the phenolic group. The amide N-H stretching vibration may also appear in this region, typically around 3300 cm⁻¹. The prominent amide I band (primarily C=O stretching) is expected to appear around 1650 cm⁻¹. nih.gov The amide II band (a mix of N-H bending and C-N stretching) is anticipated around 1550 cm⁻¹. Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region, while C-H stretching from the aromatic ring and alkyl groups would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The aromatic ring vibrations often produce strong signals in the Raman spectrum. nih.gov The C=O stretch of the amide is also Raman active. Hyper-Raman spectroscopy studies on the related molecule N-methylacetamide have shown strong signals for the amide II and amide III bands, suggesting this technique could be useful for analyzing the secondary structure and hydrogen-bonding environment. nih.gov

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) |

| Phenol (B47542) O-H | Stretch | 3200-3600 (broad) |

| Amide N-H | Stretch | ~3300 |

| Aromatic C-H | Stretch | 3000-3100 |

| Alkyl C-H | Stretch | 2850-2960 |

| Amide C=O | Stretch (Amide I) | ~1650 |

| Aromatic C=C | Stretch | 1450-1600 |

| Amide N-H Bend | Bend (Amide II) | ~1550 |

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information on molecular weight and structure.

Mass Spectrometry (MS): The molecular formula of this compound is C₉H₁₁NO₂. Its monoisotopic mass is approximately 165.079 Da. In a typical mass spectrum, a molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺ at m/z 165 or 166, respectively, would be expected. Common fragmentation pathways would likely involve the cleavage of the amide bond or the benzylic C-C bond, leading to characteristic fragment ions.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS-MS): This technique combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. nih.gov It is highly sensitive and selective, making it ideal for quantifying the compound in complex matrices. nih.gov A typical LC-MS-MS experiment would involve selecting the precursor ion (e.g., m/z 166) and subjecting it to collision-induced dissociation to generate specific product ions, which are then monitored for quantification. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule and its fragments. nih.govmeasurlabs.com This technique can differentiate between compounds with the same nominal mass but different elemental formulas, thus providing unambiguous identification. mdpi.com For this compound, an HRMS measurement would confirm the molecular formula C₉H₁₁NO₂.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, which corresponds to electronic transitions within the molecule. The presence of the hydroxyphenyl group, an aromatic chromophore, makes this compound UV-active. The UV-Vis spectrum, typically recorded in a solvent like methanol (B129727) or ethanol, is expected to show a maximum absorption wavelength (λmax) in the range of 270-280 nm, characteristic of phenolic compounds. mu-varna.bgresearchgate.net This property is particularly useful for quantitative analysis using techniques like HPLC with a UV detector.

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for separating the target compound from impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of non-volatile organic compounds. A stability-indicating HPLC method can separate this compound from any potential synthesis-related impurities or degradation products.

A typical method would employ reverse-phase chromatography. sielc.com The analysis would be performed on a C18 stationary phase with a mobile phase consisting of a mixture of an aqueous component (often with a pH modifier like formic acid or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. sielc.comresearchgate.net The components are separated based on their relative polarity, with the more polar compounds eluting earlier. Detection is commonly achieved using a UV detector set at the compound's λmax (e.g., ~275 nm). The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

| Parameter | Typical Condition |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Elution | Gradient or Isocratic |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~275 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify individual chemical compounds within a sample. For a molecule like this compound, which contains polar functional groups (a phenolic hydroxyl and a secondary amide), specific considerations must be addressed for successful analysis.

Due to the presence of active hydrogen atoms in the hydroxyl (-OH) and amide (N-H) groups, the compound has reduced volatility and may exhibit poor peak shape or thermal degradation in the hot GC injection port and column. Therefore, derivatization is a common and often necessary step to enhance its analytical characteristics. A standard method involves trimethylsilylation, where active hydrogens are replaced by trimethylsilyl (B98337) (TMS) groups using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). mdpi.comresearchgate.net This process creates a more volatile and thermally stable derivative suitable for GC analysis. researchgate.net

Once the derivatized compound is introduced into the GC, it is separated from other components based on its boiling point and interaction with the stationary phase of the chromatographic column. Following separation, the molecule enters the mass spectrometer, where it is typically ionized by electron ionization (EI). The high energy of EI (usually 70 eV) causes the molecule to fragment in a reproducible manner. uni-saarland.de The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a chemical fingerprint for identification.

The fragmentation pattern of derivatized this compound would be dictated by the most stable resulting cations and neutral losses. Key fragmentation pathways for the di-TMS derivative would include:

Loss of a methyl group: A very common fragmentation for TMS derivatives is the loss of a methyl radical (-CH₃) from one of the TMS groups, resulting in a prominent ion at [M-15]⁺. nih.gov This is often the base peak or a high-abundance ion in the spectrum of silylated compounds. nih.gov

Benzylic Cleavage: The bond between the silylated phenyl ring and the adjacent methylene group is susceptible to cleavage. This would lead to the formation of a stable benzylic cation.

Amide Bond Cleavage: Alpha-cleavage on either side of the carbonyl group in the acetamide (B32628) moiety is another characteristic fragmentation pathway for amides. libretexts.org

McLafferty Rearrangement: While less direct in this structure, rearrangements involving hydrogen transfer can also occur, leading to characteristic neutral losses.

The resulting fragments provide structural information that can be used to confirm the identity of the compound by comparing the obtained spectrum to a library of known spectra or by manual interpretation.

| Predicted Fragment Ion (m/z) | Proposed Structure/Origin | Significance |

|---|---|---|

| [M-15]⁺ | Loss of a methyl radical (CH₃) from a TMS group. | Highly characteristic of TMS derivatives, often a high-abundance peak. nih.gov |

| 180 | [CH₂(C₆H₄)OTMS]⁺ | Result of cleavage between the methylene and carbonyl groups, indicating the structure of the substituted benzyl (B1604629) moiety. |

| 165 | [(C₆H₄)OTMS]⁺ | Loss of the entire side chain, providing information about the substituted phenyl ring. |

| 102 | [C(=O)N(CH₃)TMS]⁺ | Result of benzylic cleavage, confirming the N-methyl-N-trimethylsilyl-acetamide moiety. |

| 73 | [Si(CH₃)₃]⁺ | The trimethylsilyl cation, a common and indicative fragment in the mass spectra of TMS-derivatized compounds. |

X-ray Crystallography for Solid-State Structure of this compound and Analogues

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which govern the crystal packing and ultimately influence the physical properties of the solid material.

While the specific crystal structure of this compound is not described in publicly available literature, the structures of closely related analogues provide significant insight into its likely solid-state conformation and packing. A key analogue is N-(3-hydroxyphenyl)acetamide, which differs by the absence of the methylene bridge and the N-methyl group.

The crystal structure of N-(3-hydroxyphenyl)acetamide has been determined and shows that the molecules are linked by a network of hydrogen bonds. researchgate.netresearchgate.net Specifically, the amide N-H group acts as a hydrogen bond donor to the carbonyl oxygen of an adjacent molecule, and the phenolic O-H group donates a hydrogen bond to the carbonyl oxygen of another neighboring molecule. researchgate.netresearchgate.net These interactions create a robust, interconnected structure. researchgate.netresearchgate.net

For this compound, the presence of the N-methyl group precludes the amide from acting as a hydrogen bond donor. This fundamental change would necessitate a different hydrogen bonding network and crystal packing arrangement compared to N-(3-hydroxyphenyl)acetamide. In the case of this compound, the phenolic hydroxyl group would remain a primary hydrogen bond donor, while the carbonyl oxygen would be the primary hydrogen bond acceptor. It is therefore expected that the crystal structure would be dominated by O-H···O=C hydrogen bonds, linking the molecules into chains or sheets.

The study of polymorphism, where a compound crystallizes into multiple distinct solid-state forms, is also relevant. The analogue N-(3-hydroxyphenyl)-3-methoxybenzamide, for instance, has been shown to crystallize as two different polymorphs, each with a unique arrangement of molecules and hydrogen bonding patterns. mdpi.com This highlights the potential for this compound to also exhibit polymorphism, a factor of great importance in materials science and pharmaceutical development.

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₉NO₂ |

| Formula Weight | 151.16 |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 10.5199 (11) |

| b (Å) | 17.0195 (13) |

| c (Å) | 4.2415 (8) |

| Volume (ų) | 759.41 (17) |

| Z | 4 |

| Temperature (K) | 293 |

| Calculated Density (Mg m⁻³) | 1.322 |

| Final R factor | 0.032 |

Computational Chemistry and Theoretical Studies of 2 3 Hydroxyphenyl N Methylacetamide

Quantum Chemical Calculations

Quantum chemical calculations are based on the fundamental principles of quantum mechanics and are used to determine the electronic structure and properties of molecules. These methods provide a detailed picture of electron distribution, molecular orbital energies, and chemical reactivity.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. nih.gov It is favored for its balance of accuracy and computational efficiency. DFT calculations can determine optimized molecular geometries, vibrational frequencies, and various electronic properties by focusing on the electron density. researchgate.net

Studies on related amide molecules, such as N-methylacetamide (NMA), have utilized DFT to analyze infrared (IR) spectra and the effects of hydration. semanticscholar.orgnih.gov For instance, DFT calculations at the B3LYP/D95++(d,p) level for NMA clusters with water molecules have shown that hydration sensitizes the internal geometry of the amide. nih.gov Such studies reveal that hydrogen bonding elongates the C=O bond, which correlates with shifts in its stretching frequency observed in IR spectroscopy. nih.gov

For 2-(3-hydroxyphenyl)-N-methylacetamide, DFT would be employed to understand how the 3-hydroxyphenyl group influences the electronic properties of the N-methylacetamide moiety. Calculations would reveal the charge distribution across the molecule, the dipole moment, and the molecular electrostatic potential (MEP). The MEP map identifies electron-rich and electron-poor regions, which are indicative of sites prone to electrophilic and nucleophilic attack, respectively. nih.gov Reactivity descriptors such as chemical hardness, softness, and electronegativity can be derived from DFT calculations to predict the molecule's chemical behavior. mdpi.comnih.gov

| Category | Examples | Description |

|---|---|---|

| Functionals | B3LYP | A hybrid functional that combines Hartree-Fock exchange with DFT exchange-correlation. It is widely used for its general accuracy in predicting molecular geometries and energies. |

| CAM-B3LYP | A long-range corrected hybrid functional, often used for studying charge-transfer excitations and systems where long-range interactions are critical. mdpi.com | |

| M06-2X | A high-nonlocality hybrid meta-GGA functional, known for good performance in thermochemistry, kinetics, and non-covalent interactions. | |

| Basis Sets | 6-31G(d,p) | A Pople-style split-valence basis set that includes polarization functions on heavy atoms (d) and hydrogen atoms (p) to describe bond anisotropy. |

| 6-311++G(d,p) | A triple-split valence basis set that includes diffuse functions (++) on both heavy atoms and hydrogen, which are important for describing anions and weak interactions. | |

| def2-TZVP | A triple-zeta valence basis set with polarization, offering a good balance of accuracy and computational cost for a wide range of applications. mdpi.com |

Ab initio (Latin for "from the beginning") molecular orbital calculations are based solely on theoretical principles without the inclusion of experimental data. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) fall into this category. These methods are often more computationally demanding than DFT but can provide highly accurate results, especially when accounting for electron correlation.

Ab initio studies on trans-N-methylacetamide have been used to investigate its solvation by water molecules. rsc.org Using the HF/4-31G* level of theory, researchers have modeled clusters of NMA with one, two, and three water molecules to understand the specifics of hydrogen bonding. rsc.org These calculations demonstrated the importance of cooperative hydrogen bonding between water molecules and the amide's carbonyl oxygen. rsc.org Such studies also revealed that specific solvent arrangements can induce non-planarity in the amide bond, a feature of biological significance. rsc.org

Applying ab initio methods to this compound would allow for a precise examination of its conformational landscape. This would include determining the rotational barriers around the amide C-N bond and the bond connecting the phenyl ring to the acetamide (B32628) group. Furthermore, these calculations would provide a detailed understanding of intramolecular hydrogen bonding between the phenolic hydroxyl group and the amide moiety, as well as its intermolecular interactions with solvent molecules.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that a molecule is more polarizable, has higher chemical reactivity, and lower kinetic stability. nih.govresearchgate.net The spatial distribution of the HOMO and LUMO indicates the likely sites for electrophilic and nucleophilic attack, respectively. researchgate.net For a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich 3-hydroxyphenyl ring, while the LUMO may be distributed over the electron-accepting carbonyl group of the acetamide moiety. This distribution dictates how the molecule interacts with other reagents.

| Parameter | Formula | Significance |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. nih.gov |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of an electron from a stable system. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Represents the resistance to change in electron distribution or charge transfer. Hard molecules have a large energy gap. mdpi.com |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; soft molecules are more reactive. mdpi.com |

| Electrophilicity Index (ω) | μ2 / (2η) | Quantifies the ability of a molecule to accept electrons. |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. taylorfrancis.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes and interactions with the surrounding environment, such as a solvent or a biological receptor. nih.gov

MD simulations of N-methylacetamide in various solvents like water and methanol (B129727) have been performed to understand its hydrogen bond dynamics and diffusion properties. rsc.orgresearchgate.net These simulations show that NMA exhibits faster hydrogen bond dynamics in methanol compared to water, indicating weaker solute-solvent interactions in the former. rsc.org Ab initio MD simulations of liquid NMA have also been used to characterize its structural ordering, which is dominated by hydrogen-bonded chains of molecules. nih.gov

For this compound, MD simulations would be invaluable for exploring its conformational flexibility in an aqueous environment. The simulations would track the rotation of the phenyl ring, the flexibility of the acetamide side chain, and the dynamics of the intramolecular and intermolecular hydrogen bonds involving the hydroxyl and amide groups. Such simulations can also be used to calculate thermodynamic properties like the free energy of solvation, providing insight into the molecule's solubility and partitioning behavior.

Molecular Docking and Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a small molecule (ligand) when it interacts with a larger molecule, typically a protein receptor. researchgate.netjppres.com This method is fundamental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-receptor recognition. The process involves placing the ligand in the binding site of the receptor in various conformations and using a scoring function to estimate the strength of the binding. researchgate.net

Docking studies allow for the detailed analysis of intermolecular interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. jppres.com While no specific docking studies for this compound are reported, its structure suggests potential interactions with various biological targets. For example, related 5-(3-hydroxyphenyl)morphan structures have been studied for their interaction with opioid receptors. nih.gov A molecular docking study of this compound into a relevant protein target would identify key amino acid residues in the binding pocket that form crucial interactions. The phenolic hydroxyl group and the amide group would likely serve as key hydrogen bond donors and acceptors, while the phenyl ring could engage in hydrophobic or π-π stacking interactions.

| Interaction Type | Description | Example Functional Groups Involved |

|---|---|---|

| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (donor) and another nearby electronegative atom (acceptor). | -OH, -NH2, -C=O, -COOH |

| Hydrophobic Interaction | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | Alkyl chains, Phenyl rings |

| Electrostatic (Ionic) Interaction | Attractive or repulsive forces between charged groups. | -NH3+, -COO- |

| π-π Stacking | Attractive, noncovalent interactions between the π-orbitals of aromatic rings. | Phenyl, Imidazole, Indole rings |

| van der Waals Forces | Weak, short-range electrostatic forces between uncharged molecules, arising from transient fluctuations in electron distribution. | All atoms |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Descriptors

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov QSAR models are developed by correlating variations in the biological activity of a series of compounds with changes in their physicochemical properties, which are quantified by molecular descriptors.

The development of a QSAR model involves several steps:

Data Set Preparation: A series of structurally related compounds with experimentally determined biological activities is compiled. This set is typically divided into a training set for model development and a test set for validation. cresset-group.com

Descriptor Calculation: Various molecular descriptors are calculated for each compound. These can range from simple properties (0D/1D) to more complex structural representations (2D/3D).

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build an equation linking the descriptors (independent variables) to the biological activity (dependent variable). kg.ac.rs

Validation: The model's predictive power is assessed using the test set and statistical metrics like the correlation coefficient (R²) and predictive R² (q²). researchgate.net

For a series of analogs based on the this compound scaffold, a QSAR study could elucidate the structural requirements for a specific biological activity. Descriptors would capture properties like hydrophobicity (logP), electronic effects (Hammett constants), steric properties (molar refractivity), and topological indices. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) could also be used to analyze how the steric and electrostatic fields around the molecules correlate with activity. The resulting model could then be used to predict the activity of new, unsynthesized derivatives and guide the design of more potent compounds.

| Descriptor Class | Example Descriptor | Information Encoded |

|---|---|---|

| 0D (Constitutional) | Molecular Weight (MW) | The mass of the molecule. |

| 1D (Physicochemical) | logP | Octanol-water partition coefficient, a measure of hydrophobicity. |

| Topological Polar Surface Area (TPSA) | The surface area of polar atoms, related to membrane permeability. | |

| 2D (Topological) | Wiener Index | A numerical value derived from the molecular graph, related to molecular branching. |

| 3D (Geometrical) | Solvent Accessible Surface Area (SASA) | The surface area of a molecule that is accessible to a solvent. |

Conformational Analysis and Intermolecular Interactions (e.g., Hydrogen Bonding)

Computational and theoretical studies provide significant insights into the structural flexibility and non-covalent interaction capabilities of this compound. While direct computational studies on this specific molecule are not extensively documented in the reviewed literature, a comprehensive understanding can be constructed by examining its constituent moieties: the N-methylacetamide (NMA) group and the 3-hydroxyphenyl substituent. NMA, in particular, is a widely studied model for the peptide bond in proteins, offering a wealth of data on conformational preferences and hydrogen bonding behavior.

Conformational Analysis

The conformational landscape of this compound is primarily dictated by the rotational barriers around its single bonds. Key to its structure is the amide bond (C-N), which, due to its partial double-bond character, is predominantly planar. This planarity results in two main conformers: trans and cis. In the trans conformation, the carbonyl oxygen and the N-H hydrogen are on opposite sides of the C-N bond, while in the cis conformation, they are on the same side. For N-methylacetamide, the trans form is significantly more stable, with the cis form being higher in energy by approximately 2.3-2.6 kcal/mol. umich.edu

Further conformational isomerism arises from the rotation of the methyl groups attached to the carbonyl carbon and the nitrogen atom. Ab initio calculations on trans-N-methylacetamide have identified four stable conformers based on the orientation of the methyl hydrogens relative to the main chain. umich.edu These conformers are energetically very close, suggesting that multiple conformations are likely to be present in the vapor phase at room temperature. umich.edu

The following table summarizes the relative energies of the four stable conformers of trans-N-methylacetamide as determined by ab initio calculations. The conformers are designated based on the relationship of a hydrogen atom on the C-terminal methyl group to the carbonyl oxygen and a hydrogen atom on the N-terminal methyl group to the amide hydrogen.

| Conformer Designation | Relative Energy (kcal/mol) |

|---|---|

| II (cis-cis) | 0.00 |

| IV (trans-cis) | 0.02 |

| I (cis-trans) | 0.25 |

| III (trans-trans) | 0.27 |

Intermolecular Interactions and Hydrogen Bonding

This compound possesses multiple functional groups capable of participating in hydrogen bonds, which are crucial in determining its solid-state structure and its interactions in a biological context. The key hydrogen bond donor sites are the phenolic hydroxyl (-OH) group and the amide N-H group. The primary hydrogen bond acceptor is the carbonyl oxygen (C=O) of the amide group.

Molecular dynamics simulations of liquid N-methylacetamide have shown that molecules tend to form a hydrogen-bonded network, primarily consisting of linear chains where the N-H of one molecule donates a hydrogen bond to the C=O of the next. nih.gov These simulations also suggest the presence of weaker C-H···O "improper" hydrogen bonds that help stabilize the association between these chains. nih.gov

Theoretical studies on N-methylacetamide dimers have quantified the strength of these interactions. The N-H···O=C hydrogen bond is the most stable configuration, with a strength of approximately 8.6 kcal/mol. researchgate.net This strong interaction is fundamental to the structure of proteins and peptides.

The 3-hydroxyphenyl group adds another dimension to the intermolecular interactions. The phenolic -OH group is a potent hydrogen bond donor and can also act as an acceptor. In the solid state, it is expected to form strong hydrogen bonds, either with the amide group of a neighboring molecule or with the hydroxyl group of another. This can lead to the formation of more complex three-dimensional hydrogen-bonded networks. Studies on related N-hydroxyphenyl amides have shown that intermolecular interactions, such as dimerization and crystal packing, have a significant effect on the dihedral angles and the rotational conformation of the aromatic rings. nih.gov

The following table presents data from computational studies on N-methylacetamide dimers, illustrating the strength of the primary hydrogen bond.

| Interaction Type | Calculated Mean Bond Strength (kcal/mol) |

|---|---|

| N-H···O=C | 8.6 |

In Vitro Biological Activity and Pharmacological Research of 2 3 Hydroxyphenyl N Methylacetamide and Analogues

Evaluation of Antimicrobial Properties (Antibacterial, Antifungal) in Vitro

The antimicrobial potential of hydroxyphenyl acetamide (B32628) analogues has been a subject of investigation, revealing a spectrum of activities against various bacterial and fungal pathogens.

Antibacterial Activity:

Research into novel acetamide derivatives has demonstrated their efficacy against both Gram-positive and Gram-negative bacteria. A study on N-[4-(2-piperidine-1-yl-ethoxy) phenyl] acetamide analogues showed that the synthesized compounds possessed increased potency when compared to their precursor molecules, 4-aminophenol (B1666318) and piperidine. The antibacterial efficacy of these analogues was found to be comparable to the standard drug, chloramphenicol, against E. coli, R. solanacearum, C. botulinum, and B. subtilis. japsonline.com Specifically, certain analogues with chloro and methyl substitutions on the phenyl ring exhibited greater potency than the standard against E. coli and R. solanacearum. japsonline.com Another study synthesized a series of N-benzamide derivatives and found that some compounds showed excellent activity against B. subtilis and E. coli, with minimum inhibitory concentration (MIC) values of 6.25 µg/mL and 3.12 µg/mL, respectively. nanobioletters.com

Antifungal Activity:

The antifungal properties of hydroxyphenyl acetamide analogues have also been explored. In the same study of N-[4-(2-piperidine-1-yl-ethoxy) phenyl] acetamides, the antifungal activity was evaluated against F. oxysporum, A. flavus, C. capsici, and C. krusei. The results indicated that the synthesized acetamides had enhanced activity compared to the core structures, with an efficacy comparable to the standard drug fluconazole (B54011). japsonline.com Similarly, hydrazone derivatives of N-(3-hydroxyphenyl)acetamide were synthesized and evaluated for their antifungal activity. One derivative, containing a 4-nitrobenzylidene moiety, demonstrated effective antifungal activity, particularly against Candida krusei, with a MIC value of 8 μg/ml. nih.gov This suggests that specific substitutions on the phenyl ring are crucial for both cytotoxic and antimicrobial activities. nih.gov

| Compound/Analogue | Microorganism | Activity Metric | Result | Reference |

|---|---|---|---|---|

| N-(3-(2-(2-(4-nitrobenzylidene)hydrazinyl)-2-oxoethoxy)phenyl)acetamide | Candida krusei | MIC | 8 μg/mL | nih.gov |

| N-benzamide derivative (5a) | E. coli | MIC | 3.12 μg/mL | nanobioletters.com |

| N-benzamide derivative (5a) | B. subtilis | MIC | 6.25 μg/mL | nanobioletters.com |

| N-[4-(2-piperidine-1-yl-ethoxy) phenyl] acetamide analogues (4b, 4c) | E. coli, R. solanacearum | Potency | More potent than Chloramphenicol | japsonline.com |

Assessment of Anti-cancer/Anti-proliferative Activity in Cell Lines

Hydroxyphenyl acetamide analogues have emerged as a promising class of compounds with significant anti-cancer and anti-proliferative properties against various cancer cell lines.

A notable analogue, N-(2-hydroxyphenyl) acetamide (NA-2), demonstrated potent antitumor effects against the human breast cancer cell line MCF-7. nih.gov Treatment with NA-2 for 48 hours resulted in significant growth inhibition with an IC50 value of 1.65 mM. nih.gov Further investigation revealed that NA-2 impeded the wound healing process, induced cell cycle arrest at the G0/G1 phase, and promoted apoptosis by increasing the Bax/Bcl-2 ratio. nih.gov

Hydrazone derivatives of N-(3-hydroxyphenyl)acetamide have also been synthesized and evaluated for their anticancer potential against MDA-MB-231 and MCF-7 breast cancer cell lines. nih.gov All tested compounds in this series displayed moderate to potent anticancer activity. The most effective derivative, N-(3-(2-(2-(4-nitrobenzylidene)hydrazinyl)-2-oxoethoxy)phenyl)acetamide, exhibited an IC50 value of 9.89 μM against MDA-MB-231 cells. nih.gov

Furthermore, a novel series of phenoxy acetamide derivatives were screened for their cytotoxic activity against breast (MCF-7) and liver (HepG2) cancer cell lines. mdpi.com Two compounds, in particular, showed more promising activity against HepG2 cells. One of these compounds significantly increased total apoptotic cell death in HepG2 cells by approximately 24.5-fold and induced cell cycle arrest at the G1/S phases. mdpi.com

| Compound/Analogue | Cell Line | Activity Metric | Result | Reference |

|---|---|---|---|---|

| N-(2-hydroxyphenyl) acetamide (NA-2) | MCF-7 (Breast Cancer) | IC50 | 1.65 mM (48h) | nih.gov |

| N-(3-(2-(2-(4-nitrobenzylidene)hydrazinyl)-2-oxoethoxy)phenyl)acetamide | MDA-MB-231 (Breast Cancer) | IC50 | 9.89 μM | nih.gov |

| Phenoxy acetamide derivative (Compound I) | HepG2 (Liver Cancer) | Apoptosis Induction | ~24.5-fold increase | mdpi.com |

Modulation of Enzyme Activity (e.g., Carbonic Anhydrase, Histone Deacetylase)

Analogues of 2-(3-hydroxyphenyl)-N-methylacetamide have been investigated for their ability to modulate the activity of key enzymes implicated in various diseases, including carbonic anhydrases and histone deacetylases (HDACs).

Carbonic Anhydrase Inhibition:

Carbonic anhydrase inhibitors are a class of pharmaceuticals with applications as anti-glaucoma agents and diuretics, among others. wikipedia.org While direct studies on this compound are limited, research on related sulfonamide-based compounds provides insight into potential activity. For instance, N-substituted sulfonamides have been synthesized and characterized as carbonic anhydrase inhibitors. nih.gov N-methylacetazolamide, a competitive inhibitor, was shown to be active topically in reducing intraocular pressure. nih.gov Furthermore, arylsulfonamide-type compounds have been screened against Candida spp., with the rationale that they may reduce yeast virulence through the inhibition of β-carbonic anhydrase. nih.gov

Histone Deacetylase Inhibition:

Histone deacetylase (HDAC) inhibitors represent a promising class of therapeutic agents, particularly in oncology, by inducing changes in gene expression that can lead to cell death in tumors. mdpi.com The aberrant overexpression of HDACs can lead to an epigenetic imbalance associated with cell proliferation in breast cancer. mdpi.com

A novel series of N-hydroxycinnamamide-based HDAC inhibitors have been designed and synthesized, with several compounds exhibiting total HDAC inhibitory activity and in vitro anti-proliferative activities comparable or superior to the approved drug SAHA (vorinostat). nih.gov Similarly, 3-(4-substituted-phenyl)-N-hydroxy-2-propenamides have been developed as a new class of HDAC inhibitors, with certain derivatives demonstrating high potency. nih.gov The development of isoform-selective HDAC inhibitors, particularly for HDAC6, is an active area of research to minimize adverse effects. doi.org

Immunomodulatory Effects (e.g., Toll-like Receptor modulation) in Vitro

The immunomodulatory properties of hydroxyphenyl acetamide analogues have been explored, particularly concerning their ability to modulate Toll-like receptors (TLRs), which are crucial components of the innate immune system.

An important analogue, N-(2-hydroxy phenyl) acetamide (NA-2), has been identified as a novel suppressor of TLR-2 and TLR-4 in adjuvant-induced arthritic rats. nih.gov In this study, treatment with NA-2 led to a significant reduction in the expression of TLR-2 and TLR-4 mRNA in cultured splenocytes from arthritic animals. This suppression of TLRs was associated with a decrease in the levels of pro-inflammatory cytokines IL-1β and TNF-α. nih.gov These findings suggest that the immunomodulatory effects of NA-2 are, at least in part, mediated through the downregulation of TLR signaling pathways, thereby mitigating joint inflammation. nih.gov

Anti-inflammatory Potential in In Vitro Models

Several analogues of this compound have demonstrated significant anti-inflammatory potential in various in vitro models.

The compound N-(2-hydroxy phenyl) acetamide (NA-2) has shown notable anti-inflammatory properties. Its potential was demonstrated through whole blood oxidative burst and nitric oxide (NO) assays. nih.gov Furthermore, a study on adjuvant-induced arthritis in rats revealed that treatment with NA-2 altered oxidative stress markers in correlation with its anti-inflammatory activity. nih.gov The serum levels of pro-inflammatory cytokines IL-1β and TNF-α were also reduced in animals treated with NA-2. nih.gov

Other acetamide derivatives have also been investigated for their anti-inflammatory and antioxidant activities. researchgate.netnih.gov The in vitro antioxidant capacity of these compounds was assessed by their ability to scavenge ABTS radicals and by measuring the production of reactive oxygen species (ROS) and NO in stimulated macrophages. researchgate.netnih.gov Certain synthesized acetamide derivatives exhibited interesting biological activities, with one compound showing a notable inhibitory effect on nitrite (B80452) and ROS production in J774.A1 macrophages, which could be attributed to its free radical scavenging properties. nih.gov

Other In Vitro Biological Assessments (e.g., Anti-tuberculosis, Platelet Aggregation Inhibition)

The therapeutic potential of hydroxyphenyl acetamide analogues extends to other significant biological activities, including anti-tuberculosis effects.

Anti-tuberculosis Activity:

The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new anti-tubercular agents. nih.gov In this context, nitroimidazole N-arylacetamide derivatives have been synthesized and evaluated for their anti-tubercular activity. These compounds demonstrated strong efficacy against the H37Rv strain of Mycobacterium tuberculosis and also showed significant inhibitory activity against multidrug-resistant (MDR) strains. researchgate.net The mechanism of action is believed to involve the activation of the deazaflavin-dependent nitroreductase (Ddn) enzyme, leading to the generation of nitrous oxide radicals. researchgate.net One particular compound, N-(4-ethoxyphenyl)-2-(4-nitro-1H-imidazol-1-yl)acetamide, has been highlighted as a promising candidate for further development. researchgate.net

Investigation of Molecular Mechanisms of Action (e.g., binding to tubulin)

The molecular mechanisms underlying the biological activities of hydroxyphenyl acetamide analogues, particularly their anti-cancer effects, have been a focus of research, with tubulin inhibition emerging as a key pathway.

Tubulin inhibitors are effective chemotherapeutic agents because they interfere with the normal dynamics of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis. nih.gov The colchicine (B1669291) binding site on tubulin is a primary target for many such inhibitors. mdpi.com

Molecular docking studies have been performed on hydrazone derivatives of N-(3-hydroxyphenyl)acetamide to investigate their interaction with tubulin. For the most effective anticancer derivative in the series, N-(3-(2-(2-(4-nitrobenzylidene)hydrazinyl)-2-oxoethoxy)phenyl)acetamide, docking studies were carried out in the colchicine binding pocket of tubulin, suggesting this as a potential mechanism for its cytotoxic activity. nih.gov

The broader class of indole-based tubulin inhibitors, which share structural similarities with some acetamide derivatives, have been extensively studied. mdpi.com Docking studies of these compounds have shown tight binding to the colchicine site of tubulin, often involving hydrogen bond interactions with key amino acid residues like CYS241. mdpi.com This body of research supports the hypothesis that the anti-proliferative effects of certain hydroxyphenyl acetamide analogues are likely mediated through the disruption of microtubule dynamics via interaction with the colchicine binding site on tubulin.

Metabolic Pathways and Enzymatic Degradation Studies of 2 3 Hydroxyphenyl N Methylacetamide

In Vitro Metabolic Transformations (e.g., liver microsomes)

In vitro metabolic studies are fundamental for elucidating the biotransformation of chemical compounds. Liver microsomes, which are vesicles of the endoplasmic reticulum, are a standard model for these investigations because they contain a high concentration of key drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. nih.govresearchgate.net

The standard procedure for studying the metabolic stability of a compound like 2-(3-hydroxyphenyl)-N-methylacetamide involves incubating it with liver microsomes from various species (e.g., human, rat, mouse) in the presence of essential cofactors. mdpi.com The most critical cofactor for CYP-mediated reactions is nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH), which provides the necessary reducing equivalents for the monooxygenase activity. mdpi.com

Based on its chemical structure, this compound is expected to undergo several metabolic transformations in a liver microsomal environment. These reactions fall into two main categories: Phase I (functionalization) and Phase II (conjugation).

Phase I Reactions: These typically involve oxidation, reduction, and hydrolysis. For this compound, oxidative pathways are likely to be prominent, including hydroxylation of the aromatic ring and N-demethylation of the amide group.

Phase II Reactions: These involve the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules. The phenolic hydroxyl group is a prime site for conjugation reactions such as glucuronidation (catalyzed by UDP-glucuronosyltransferases, UGTs) and sulfation (catalyzed by sulfotransferases, SULTs). researchgate.net

Metabolic stability assays, which measure the rate of disappearance of the parent compound over time, are used to calculate key pharmacokinetic parameters like the intrinsic clearance (CLint) and the metabolic half-life (T½). mdpi.com

Identification of Metabolites and Biotransformation Products

Identifying the specific metabolites of this compound is crucial for understanding its complete metabolic profile. Although direct experimental data for this compound is not extensively available, its biotransformation products can be predicted based on established metabolic pathways for similar chemical structures.

The primary metabolic routes are anticipated to be:

Aromatic Hydroxylation: Additional hydroxyl groups can be introduced onto the phenyl ring, leading to catechol or hydroquinone (B1673460) derivatives.

N-Demethylation: The methyl group attached to the amide nitrogen can be oxidatively removed, yielding 2-(3-hydroxyphenyl)acetamide. This N-demethylation process often proceeds via an unstable N-hydroxymethyl intermediate. nih.gov

Amide Hydrolysis: The amide bond can be cleaved by hydrolase enzymes to produce 3-hydroxyphenylacetic acid and methylamine (B109427).

O-Glucuronidation: The phenolic hydroxyl group can be conjugated with glucuronic acid, forming a highly water-soluble glucuronide metabolite.

O-Sulfation: The phenolic hydroxyl group can be conjugated with a sulfonate group, forming a sulfate (B86663) ester.

Studies on a related compound, 2',3',5'-tri-O-acetyl-N6-(3-hydroxyphenyl) adenosine, have identified both Phase I (hydrolysis, hydroxylation) and Phase II (glucuronidation, sulfation) metabolites in rats, supporting the likelihood of similar pathways for this compound. nih.gov The following table outlines the potential metabolites and the biotransformation reactions involved.

| Putative Metabolite ID | Proposed Structure | Biotransformation Pathway |

| M1 | 2-(3,4-dihydroxyphenyl)-N-methylacetamide | Aromatic Hydroxylation |

| M2 | 2-(3-hydroxyphenyl)acetamide | N-Demethylation |

| M3 | 3-hydroxyphenylacetic acid | Amide Hydrolysis |

| M4 | 2-(3-(glucuronosyloxy)phenyl)-N-methylacetamide | O-Glucuronidation |

| M5 | 2-(3-(sulfoxyoxy)phenyl)-N-methylacetamide | O-Sulfation |

Role of Cytochrome P450 Enzymes and Other Metabolic Enzymes

The cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that are the primary drivers of Phase I metabolism for a vast number of xenobiotics. nih.govnih.gov In humans, the CYP1, CYP2, and CYP3 families are responsible for the majority of drug metabolism. nih.gov

For this compound, CYP enzymes are expected to be the main catalysts for the oxidative metabolic pathways, including:

Aromatic Hydroxylation: The addition of a hydroxyl group to the phenyl ring.

N-Demethylation: The oxidative removal of the methyl group from the amide nitrogen.

The specific CYP isoforms responsible for these transformations would need to be identified through reaction phenotyping studies. researchgate.net Such studies typically involve incubating the compound with a panel of recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) to determine which isoforms exhibit the highest catalytic activity. doi.org CYP3A4 is particularly noteworthy as it is the most abundant CYP enzyme in the human liver and is responsible for the metabolism of approximately 50% of all prescription medications. researchgate.netresearchgate.net

Beyond the CYP enzymes, other enzyme families play a critical role:

UDP-Glucuronosyltransferases (UGTs): These are Phase II enzymes responsible for catalyzing the transfer of glucuronic acid to the phenolic hydroxyl group, a process known as glucuronidation.

Sulfotransferases (SULTs): This family of Phase II enzymes catalyzes the sulfation of the hydroxyl group.

Amidases/Hydrolases: These enzymes are responsible for the hydrolytic cleavage of the amide bond, breaking the molecule down into 3-hydroxyphenylacetic acid and methylamine.

The table below summarizes the key enzymes and their predicted roles in the metabolism of this compound.

| Enzyme Family | Primary Role | Metabolic Pathway |

| Cytochrome P450 (CYP) | Oxidation | Aromatic Hydroxylation, N-Demethylation |

| UDP-Glucuronosyltransferases (UGT) | Conjugation | O-Glucuronidation |

| Sulfotransferases (SULT) | Conjugation | O-Sulfation |

| Amidases/Hydrolases | Hydrolysis | Amide Bond Cleavage |

Enzymatic Hydrolysis and Oxidation Processes

Enzymatic degradation of this compound is primarily driven by oxidation and hydrolysis reactions. These processes transform the compound into more polar, readily excretable metabolites.

Oxidation: Oxidative metabolism is a hallmark of the cytochrome P450 enzyme system. nih.gov The catalytic cycle of CYP enzymes involves the activation of molecular oxygen to insert one oxygen atom into the substrate. nih.gov For this compound, this can result in two major outcomes:

Hydroxylation of the Phenyl Ring: This reaction increases the hydrophilicity of the molecule and can create new sites for subsequent Phase II conjugation.

N-Demethylation: This process is initiated by the oxidation of the N-methyl group to form a reactive N-hydroxymethyl intermediate, which is often unstable and spontaneously decomposes to yield the demethylated product, 2-(3-hydroxyphenyl)acetamide, and formaldehyde (B43269). nih.gov Studies on N-methylbenzamides have confirmed the formation of such N-hydroxymethyl compounds as key metabolic intermediates. nih.gov

Hydrolysis: Hydrolysis is the cleavage of chemical bonds by the addition of water. The amide bond in this compound is susceptible to enzymatic hydrolysis catalyzed by amidases. This reaction splits the molecule into 3-hydroxyphenylacetic acid and methylamine. The rate and extent of enzymatic hydrolysis can be influenced by various factors, including the physicochemical properties of the substrate and the specific enzymes involved. core.ac.uk This degradation pathway is significant as it breaks down the core structure of the compound.

Microbial Transformation and Bioremediation Potential

Microorganisms, including bacteria and fungi, possess a diverse array of enzymes that can transform a wide range of organic compounds. This metabolic capability is harnessed for bioremediation, an eco-friendly approach to clean up environmental pollutants.

While specific studies on the microbial transformation of this compound are scarce, research on related isomers provides valuable insights. For instance, the microbial degradation of the structural isomer 2-acetamidophenol (B195528) has been investigated. Incubation with soil bacteria such as Aminobacter aminovorans and Paenibacillus polymyxa led to the formation of nitrated and nitrosylated derivatives.

Fungi are also well-known for their biotransformation capabilities, particularly in performing highly specific hydroxylation reactions that can be difficult to achieve through chemical synthesis. nih.gov For example, the fungus Cunninghamella elegans has been used to produce hydroxylated derivatives of various compounds. nih.gov It is plausible that certain fungal strains could hydroxylate the phenyl ring of this compound.

The potential for microbial degradation suggests that this compound could be susceptible to bioremediation in contaminated environments. Microbes could utilize the compound as a source of carbon and energy, breaking it down through various catabolic pathways, including hydroxylation, hydrolysis, and ring cleavage. nih.gov

The table below details microbial transformations observed for a structurally similar compound, which may suggest potential pathways for this compound.

| Microorganism(s) | Substrate | Biotransformation Products | Transformation Type |

| Aminobacter aminovorans, Paenibacillus polymyxa | 2-Acetamidophenol | N-(2-hydroxy-5-nitrophenyl)acetamide, N-(2-hydroxy-3-nitrophenyl)acetamide, N-(2-hydroxy-5-nitrosophenyl)acetamide | Nitration, Nitrosylation |

| Cunninghamella elegans | Various xenobiotics | Hydroxylated derivatives | Hydroxylation |

Structure Activity Relationship Sar Studies of 2 3 Hydroxyphenyl N Methylacetamide and Its Analogues

Impact of Hydroxyl Group Position and Substitutions on Biological Activity

The position of the hydroxyl (-OH) group on the phenyl ring is a critical determinant of the biological activity of hydroxyphenylacetamide analogues. The ortho (2-hydroxy), meta (3-hydroxy), and para (4-hydroxy) isomers often exhibit distinct pharmacological profiles. For instance, in the context of antioxidant activity, the number and position of hydroxyl groups are paramount. Studies on related phenolic compounds have shown that the presence of multiple hydroxyl groups can enhance radical scavenging capabilities.

Furthermore, substitution of the hydrogen atom of the phenolic hydroxyl group, for example, through etherification (forming an O-alkyl or O-aryl group) or esterification (forming an acyloxy group), can significantly modulate activity. A study on hydrazone derivatives of N-(3-hydroxyphenyl)acetamide (metacetamol), a close analogue, demonstrated that modifications at the 3-hydroxyl position led to compounds with notable anticancer and antimicrobial activities. nih.gov Specifically, converting the hydroxyl group into an ether linkage to a hydrazone-bearing scaffold resulted in derivatives with potent efficacy against breast cancer cell lines and certain fungal strains. nih.gov The electronic nature of the substituents on the phenyl ring of the hydrazone moiety also played a crucial role, with electron-withdrawing groups like a nitro group at the para position enhancing both cytotoxic and antifungal effects. nih.gov

This suggests that while the free hydroxyl group may be important for certain interactions, its derivatization can lead to new compounds with altered or improved biological profiles. The modification can impact the compound's hydrogen bonding capacity, electronic distribution, and lipophilicity, all of which are key factors in ligand-receptor interactions and pharmacokinetic properties.

Influence of N-Methylacetamide Moiety Modifications on Biological Activity

In a series of substituted acetamide (B32628) derivatives designed as potential butyrylcholinesterase (BChE) inhibitors for Alzheimer's disease, the nature of the substituents on the amide nitrogen was found to be critical. nih.gov While not directly involving 2-(3-hydroxyphenyl)-N-methylacetamide, these studies on related acetamides underscore the importance of the amide portion. For example, the presence of a methyl group on the nitrogen atom was found to be prominent for maintaining inhibitory activity against BChE. nih.gov

Further modifications could involve replacing the entire acetamide group with other functionalities, such as different amides, sulfonamides, or esters, to explore the necessity of the acetamide linkage for the observed biological activity. The spatial arrangement and electronic properties of this side chain are crucial for establishing key interactions with biological macromolecules.

Systematic Derivatization and SAR Mapping

Systematic derivatization is a powerful strategy to construct a comprehensive SAR map for a lead compound. This involves the synthesis of a library of analogues where specific parts of the molecule are methodically altered. For this compound, this would entail a multi-pronged approach.

One series of derivatives could explore the full range of substitutions on the phenyl ring, not just at the hydroxyl position. This includes adding other substituents like halogens, alkyl, or alkoxy groups at various positions to understand the electronic and steric requirements for activity.

Another set of analogues would systematically modify the N-methylacetamide side chain. This could involve creating a homologous series of N-alkyl substituents (e.g., ethyl, propyl, butyl) to determine the optimal alkyl chain length. Furthermore, the acetyl group could be replaced with other acyl groups of varying sizes and electronic properties.

A study on hydrazone derivatives of metacetamol (B1676320) provides a good example of systematic derivatization. nih.gov In this research, a series of ten different substituted benzaldehyde (B42025) derivatives were reacted to form hydrazones, each with a unique substitution pattern on the phenyl ring (e.g., -H, 4-F, 4-Cl, 4-Br, 4-NO2, 4-OH, 4-OCH3, 4-N(CH3)2, 2,4-diCl, 3,4,5-triOCH3). nih.gov The anticancer and antimicrobial activities of these derivatives were then evaluated, allowing for a direct correlation between the nature and position of the substituent and the observed biological effect. nih.gov For instance, the 4-nitro substituted derivative emerged as the most potent against the MDA-MB-231 breast cancer cell line. nih.gov

Such systematic approaches are essential for identifying the "pharmacophore" – the minimal structural unit required for biological activity – and for guiding the design of more potent and selective analogues.

Correlating Structural Features with Biochemical and In Vitro Biological Activity

The ultimate goal of SAR studies is to establish clear correlations between specific structural features and the biochemical or in vitro biological activity of the compounds. This is often quantified using metrics such as the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50). By comparing these values across a series of analogues, researchers can deduce the positive and negative contributions of different functional groups.

For example, in the study of metacetamol-hydrazone derivatives, the in vitro anticancer activity was expressed as IC50 values against two breast cancer cell lines, MDA-MB-231 and MCF-7. nih.gov This allowed for a quantitative comparison of the efficacy of the different analogues.

Table 1: Anticancer Activity of Metacetamol-Hydrazone Derivatives against MDA-MB-231 Cell Line

| Compound | Substituent (R) | IC50 (µM) nih.gov |

| 3a | -H | 28.52 |

| 3b | 4-F | 18.27 |

| 3c | 4-Cl | 11.23 |

| 3d | 4-Br | 10.11 |

| 3e | 4-NO2 | 9.89 |

| 3f | 4-OH | 15.65 |

| 3g | 4-OCH3 | 16.33 |

| 3h | 4-N(CH3)2 | 25.41 |

| 3i | 2,4-diCl | 12.07 |

| 3j | 3,4,5-triOCH3 | 21.14 |

From this data, a clear trend emerges: the presence of electron-withdrawing groups, particularly halogens and the nitro group at the para position of the phenyl ring, enhances the anticancer activity against this cell line, with the 4-nitro derivative being the most potent. nih.gov Conversely, electron-donating groups like dimethylamino led to a decrease in activity. nih.gov

Similarly, the antimicrobial activity of these compounds was quantified by determining the minimum inhibitory concentration (MIC) against various bacterial and fungal strains.

Table 2: Antifungal Activity of Selected Metacetamol-Hydrazone Derivatives

| Compound | Substituent (R) | MIC (µg/mL) against C. krusei nih.gov |

| 3c | 4-Cl | 16 |

| 3e | 4-NO2 | 8 |

| 3f | 4-OH | 32 |

| Fluconazole (B54011) (Std.) | - | 64 |

This data demonstrates that the 4-nitro derivative (3e) also exhibits the most potent antifungal activity, being significantly more effective than the standard drug fluconazole against Candida krusei. nih.gov

These quantitative correlations are invaluable for building predictive models and for the rational design of future generations of compounds based on the this compound scaffold with improved therapeutic properties.

Future Directions and Research Perspectives for 2 3 Hydroxyphenyl N Methylacetamide

Development of Novel Analytical Methodologies

The accurate and sensitive detection of 2-(3-hydroxyphenyl)-N-methylacetamide is crucial for pharmacokinetic and metabolic studies. While current methods often rely on liquid chromatography coupled with mass spectrometry (LC-MS/MS), there is considerable scope for the development of more advanced and efficient analytical techniques. ijmtlm.orggoogle.com

Future research will likely focus on:

High-Resolution Mass Spectrometry (HRMS): The application of HRMS can offer superior specificity and sensitivity, aiding in the unequivocal identification and quantification of the metabolite in complex biological matrices. nih.gov This technology is becoming more accessible and is pivotal for analyzing novel psychoactive substances and their metabolites. nih.gov

Improved Sample Preparation: Innovations in sample preparation, such as automated solid-phase extraction (SPE) and microextraction techniques, can increase throughput, reduce sample volume requirements, and improve recovery rates.

Novel Detection Methods: Exploration of alternative detection methods, including advanced electrochemical sensors and novel spectrophotometric assays, could provide rapid, cost-effective, and portable options for detection. researchgate.net For instance, voltammetric methods have been successfully developed for the parent compound, phenylephrine (B352888), suggesting potential applicability for its metabolites. researchgate.net

Validated Methodologies: There is a continuous need to develop and validate robust analytical methods in accordance with international guidelines (e.g., ICH Q2(R1)) to ensure reliability and consistency across different laboratories and studies. researchgate.net

Table 1: Comparison of Current and Future Analytical Techniques

| Feature | Current Methods (e.g., LC-MS/MS) | Future Directions (e.g., LC-HRMS, Biosensors) |

|---|---|---|

| Specificity | High | Very High to Excellent |

| Sensitivity | ng/mL to pg/mL range google.com | Potentially lower detection limits |

| Throughput | Moderate | High to Very High |

| Portability | Lab-based | Potential for point-of-care devices |

| Cost | High | Variable (can be lower for specific applications) |

Advanced Computational Modeling and Predictive Analytics

In silico approaches are becoming indispensable in modern drug discovery and development for predicting the metabolic fate and potential biological activity of compounds. benthamdirect.comcreative-biolabs.com For this compound, computational modeling can provide profound insights where experimental data is lacking.

Key areas for future research include:

Metabolism Prediction: Utilizing software tools like BioTransformer or Meteor to predict further metabolic transformations of this compound. nih.gov This helps in identifying all potential metabolites for targeted analytical detection.

Pharmacokinetic Modeling: Developing physiologically based pharmacokinetic (PBPK) models to simulate the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. This can help predict its concentration in various tissues over time.

Molecular Docking: Performing docking studies to predict the binding affinity of this compound to various biological targets, including adrenergic receptors or metabolic enzymes like Cytochrome P450. nih.gov This can help hypothesize potential pharmacological effects or drug-drug interactions.